molecular formula C10H13NO3S B2394079 N-(1,1-Dioxothiolan-3-yl)-N-prop-2-enylprop-2-ynamide CAS No. 2249020-01-5

N-(1,1-Dioxothiolan-3-yl)-N-prop-2-enylprop-2-ynamide

Cat. No.: B2394079
CAS No.: 2249020-01-5
M. Wt: 227.28
InChI Key: WBLQNPLKCFAWNQ-UHFFFAOYSA-N
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Description

N-(1,1-Dioxothiolan-3-yl)-N-prop-2-enylprop-2-ynamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiolane ring with a dioxo substitution, an alkenyl group, and a propynyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxothiolan-3-yl)-N-prop-2-enylprop-2-ynamide typically involves the reaction of 3-aminothiolane with appropriate alkenyl and propynyl reagents under controlled conditions. The reaction is often catalyzed by strong bases such as potassium hydroxide (KOH) in solvents like ethanol or a mixture of ethanol and dimethylformamide (DMF) to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The choice of solvents and catalysts is crucial to minimize by-products and enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxothiolan-3-yl)-N-prop-2-enylprop-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.

    Reduction: The alkenyl and propynyl groups can be reduced to form saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkenyl and propynyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, saturated hydrocarbons, and substituted thiolane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1,1-Dioxothiolan-3-yl)-N-prop-2-enylprop-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,1-Dioxothiolan-3-yl)-N-prop-2-enylprop-2-ynamide involves its interaction with specific molecular targets and pathways. The compound’s thiolane ring and functional groups allow it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-Dioxothiolan-3-yl)-N-prop-2-enylprop-2-ynamide stands out due to its combination of alkenyl and propynyl groups, which provide unique reactivity and versatility in chemical synthesis

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-prop-2-enylprop-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-3-6-11(10(12)4-2)9-5-7-15(13,14)8-9/h2-3,9H,1,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLQNPLKCFAWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1CCS(=O)(=O)C1)C(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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